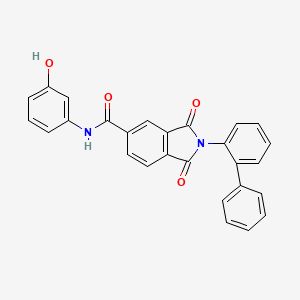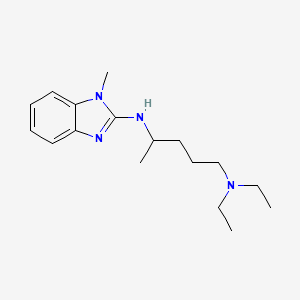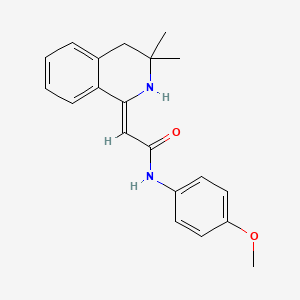
2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-69A11, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the isoindolinecarboxamide family of compounds, which have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide involves binding to the ATP-binding site of these enzymes, thereby preventing their activation and subsequent downstream signaling. This results in the inhibition of cell growth and proliferation, making 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide a promising candidate for the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
In addition to its inhibitory effects on protein kinases, 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to exhibit anti-inflammatory and anti-angiogenic properties. These effects are thought to be mediated through the inhibition of NF-κB signaling and the suppression of vascular endothelial growth factor (VEGF) expression.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide is its high potency and specificity for its target enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, its high potency also presents a challenge in terms of dosing and toxicity, which must be carefully monitored in laboratory experiments.
Future Directions
There are several potential future directions for the study of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide and related isoindolinecarboxamide compounds. One possible avenue of research is the development of more potent and selective inhibitors that can be used for therapeutic applications. Another area of interest is the investigation of the downstream signaling pathways that are affected by 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibition, which could provide insights into the mechanisms of disease progression and potential targets for intervention. Finally, the use of 2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide as a tool for studying the role of protein kinases in various disease states, including cancer and inflammation, is an area of ongoing research.
Scientific Research Applications
2-(2-biphenylyl)-N-(3-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit potent inhibitory activity against several enzymes, including cyclic AMP-dependent protein kinase (PKA), protein kinase C (PKC), and protein kinase A (PKA). These enzymes play important roles in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
properties
IUPAC Name |
N-(3-hydroxyphenyl)-1,3-dioxo-2-(2-phenylphenyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O4/c30-20-10-6-9-19(16-20)28-25(31)18-13-14-22-23(15-18)27(33)29(26(22)32)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16,30H,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNODORJNGQBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC(=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-amino-2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B3874646.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B3874652.png)
![7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-8-hydrazino-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3874660.png)
![7-(cyclopropylmethyl)-2-(4-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3874663.png)


![4-({[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-hydroxypropyl]amino}methyl)phenol](/img/structure/B3874689.png)
![4-[2-(2-isopropyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]morpholine](/img/structure/B3874690.png)
![10-iodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B3874692.png)
![4-methoxyphenyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B3874696.png)
![4-{[6-(4-morpholinyl)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl]amino}benzoic acid](/img/structure/B3874704.png)


![2-imino-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B3874757.png)